molecular formula C16H14FNO5S B2381989 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole CAS No. 2411264-66-7

7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole

Cat. No.: B2381989
CAS No.: 2411264-66-7
M. Wt: 351.35
InChI Key: CKWUTPXFYUXWDN-UHFFFAOYSA-N
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Description

7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorosulfonyloxy group, a methoxyphenyl moiety, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Fluorosulfonyloxy Group Addition: The fluorosulfonyloxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorosulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole has a wide range of scientific research applications, including:

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Fluorides: Compounds with similar sulfonyl fluoride groups, such as 4-fluorobenzenesulfonyl fluoride, share some chemical properties and reactivity.

    Isoindole Derivatives: Other isoindole derivatives, like 2-phenyl-1H-isoindole, have comparable structural features but differ in their substituents and overall reactivity.

Uniqueness

7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole is unique due to the combination of its fluorosulfonyloxy group and methoxyphenyl moiety, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-22-12-7-5-11(6-8-12)9-18-10-14-13(16(18)19)3-2-4-15(14)23-24(17,20)21/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWUTPXFYUXWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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